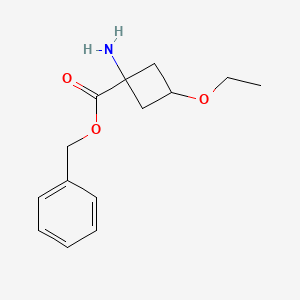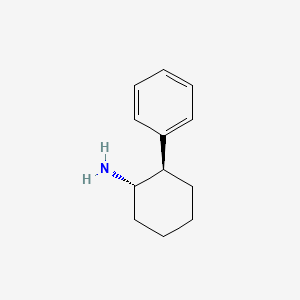
(1S,2R)-2-phenylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-phenylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry. The compound consists of a cyclohexane ring substituted with a phenyl group and an amine group, with specific stereochemistry at the 1 and 2 positions. This stereochemistry is denoted by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylcyclohexan-1-amine can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-phenylcyclohexanone, using chiral reducing agents or catalysts to achieve the desired stereochemistry . Another method involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the (1S,2R) isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enantioselective hydrogenation and enzymatic resolution are commonly employed techniques to achieve high yields and enantiomeric purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alcohol.
Substitution: Nitrated, halogenated, or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
(1S,2R)-2-phenylcyclohexan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1S,2R)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-phenylcyclohexan-1-amine: A diastereomer with different stereochemistry at the 2-position.
(1R,2R)-2-phenylcyclohexan-1-amine: An enantiomer with opposite stereochemistry at both chiral centers.
(1R,2S)-2-phenylcyclohexan-1-amine: Another enantiomer with opposite stereochemistry at the 1-position.
Uniqueness
(1S,2R)-2-phenylcyclohexan-1-amine is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and industrial contexts .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1S,2R)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m1/s1 |
Clé InChI |
KLJIPLWGNJQJRM-NEPJUHHUSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)N |
SMILES canonique |
C1CCC(C(C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



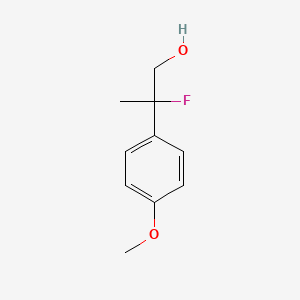
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
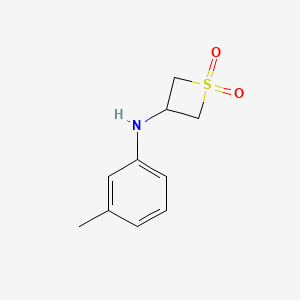
![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)
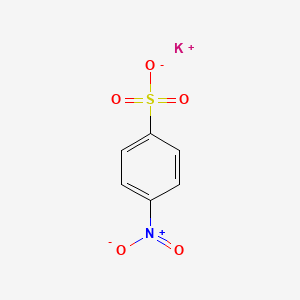
![3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15225757.png)
